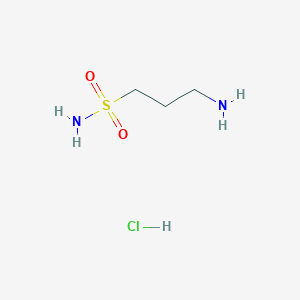![molecular formula C13H11N5O B111079 6-Amino-3-methyl-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 106753-78-0](/img/structure/B111079.png)
6-Amino-3-methyl-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 6-Amino-3-methyl-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a synthetic analog of the biologically relevant 4H-pyran motif, which is a scaffold for various biologically important heterocyclic compounds. It is utilized in synthetic organic chemistry as a building block for the development of heterocyclic compounds .
Synthesis Analysis
Several methods have been developed for the synthesis of 6-amino-pyrano[2,3-c]pyrazole-5-carbonitriles. A facile synthesis using a one-pot four-component cyclocondensation in deep eutectic solvent (DES) has been reported, which avoids the use of toxic catalysts and solvents . Another green method involves a catalyst-free synthesis in aqueous medium, which is an environmentally friendly approach . Additionally, a catalyst-free grinding method has been developed, and the mechanistic pathway of this synthesis has been studied using density functional theory (DFT) . Ultrasound-promoted regioselective synthesis is another technique that has been reported to yield these compounds in short reaction times with good yields . A multicomponent one-pot protocol under the catalytic influence of nontoxic trisodium citrate dihydrate at ambient conditions has also been described .
Molecular Structure Analysis
The molecular structure of 6-amino-pyrano[2,3-c]pyrazole-5-carbonitriles has been investigated using various spectroscopic methods, including FT-IR and NMR. Computational studies using DFT have been performed to optimize the structure and to compare with experimental data. These studies have allowed for a firm assignment of the observed bands and the confirmation of the molecular structure .
Chemical Reactions Analysis
The compound has been used as a precursor in various chemical reactions. For instance, it has been reacted with phosphorus sulfide in boiling pyridine to form [1,2]oxaphosphinino[6,5-c]pyrazoles, with the structure of the products confirmed by 2D NMR spectroscopy and X-ray analysis . Other reactions include the synthesis of oxopyrazolinylpyridines and related pyridopyrimidines and pyridotriazine .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-amino-pyrano[2,3-c]pyrazole-5-carbonitriles are closely related to their synthesis and molecular structure. The compound's solubility, stability, and reactivity under different conditions are determined by its functional groups and molecular framework. The use of green chemistry principles in the synthesis of these compounds, such as aqueous media and catalyst-free conditions, indicates their potential for good solubility and low toxicity . The molecular docking study suggests the pharmaceutical importance of the compound, indicating its potential interaction with biological targets such as the multidrug resistance protein .
Wissenschaftliche Forschungsanwendungen
Kristallographie und Strukturanalyse
Diese Verbindung wurde mittels Röntgenstrukturanalyse untersucht . Die Packung der Moleküle im Kristall wird stark von sowohl intra- als auch intermolekularen Wasserstoffbindungen beeinflusst. Zusätzlich stabilisieren aromatische π–π-Wechselwirkungen die Molekülketten, die sich entlang [001] fortsetzen .
Synthese und chemische Eigenschaften
Die Verbindung kann auf umweltfreundliche Weise unter Verwendung eines einfachen, geradlinigen und hocheffizienten Mehrkomponenten-Eintopfprotokolls unter dem hervorragenden katalytischen Einfluss von ungiftigem Trinatriumcitrat-Dihydrat unter Umgebungsbedingungen synthetisiert werden . Die Ausbeute dieses Syntheseverfahrens wird mit etwa 89 % angegeben .
Pharmakologische Anwendungen
Der Pyrano[2,3-c]pyrazol-Rest, der Bestandteil dieser Verbindung ist, gilt als pharmakologisch vielversprechende Substruktur mit zahlreichen biologischen Wirkungen . Dazu gehören Antikrebs , antimikrobielle , entzündungshemmende , Anti-Angiogenese und Molluskizid-Aktivität
Zukünftige Richtungen
The future directions for the study of “6-Amino-3-methyl-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities. Additionally, more research could be conducted to understand their mechanism of action and potential applications in various fields .
Wirkmechanismus
Target of Action
The primary target of this compound is the p38 MAP kinase . This kinase plays a crucial role in cellular responses to stress and inflammation. It is involved in cell differentiation, apoptosis, and autophagy .
Mode of Action
The compound interacts with its target, the p38 MAP kinase, by binding to both the ATP-binding pocket and the lipid-binding pocket . This dual binding mode could potentially enhance the compound’s inhibitory effect on the kinase .
Biochemical Pathways
The compound affects the p38 MAP kinase pathway, which is involved in cellular responses to stress and inflammation . By inhibiting the kinase, the compound could potentially disrupt these responses, leading to changes in cell differentiation, apoptosis, and autophagy .
Pharmacokinetics
The compound’s molecular properties, such as its molecular weight and logp value, suggest that it may have good bioavailability .
Result of Action
The compound’s action results in the inhibition of p38 MAP kinase, potentially disrupting cellular responses to stress and inflammation . This could lead to changes in cell differentiation, apoptosis, and autophagy . The compound has shown significant inhibitory activity in in silico studies .
Eigenschaften
IUPAC Name |
6-amino-3-methyl-4-pyridin-4-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O/c1-7-10-11(8-2-4-16-5-3-8)9(6-14)12(15)19-13(10)18-17-7/h2-5,11H,15H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSECTZQWGHOJHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














